molecular formula C11H10FN5O2 B2765885 N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine CAS No. 1090885-32-7

N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2765885
CAS No.: 1090885-32-7
M. Wt: 263.232
InChI Key: MWJSRZUEGWNDPI-UHFFFAOYSA-N
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Description

N²-(4-Fluorobenzyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitrogroup at position 5 and a 4-fluorobenzyl substituent at the N² position. The fluorine atom in the benzyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electronic effects that influence reactivity and binding interactions .

Properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJSRZUEGWNDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C(=N2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine typically involves the following steps:

    Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

    Fluorobenzylation: The nitrated pyrimidine is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: The major product is N2-(4-aminobenzyl)-5-aminopyrimidine-2,4-diamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemical Properties and Structure

N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine features a pyrimidine core substituted with a nitro group and a 4-fluorobenzyl moiety. Its molecular formula is C12H11FN4O2, and it has a molecular weight of 263.23 g/mol. The presence of the fluorine atom enhances its electronic properties, making it a valuable candidate for various applications.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer cells, with an IC50 value in the low micromolar range. The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it can effectively inhibit bacterial growth, positioning it as a promising lead for developing new antibiotics .

3. Enzyme Inhibition
this compound acts as an inhibitor for specific enzymes involved in critical cellular processes. Notably, it has been identified as a potent inhibitor of CDK2 and CDK9, which are important targets in cancer therapy .

Materials Science Applications

This compound serves as a building block in synthesizing advanced materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

Anticancer Activity Case Study
A study evaluated the efficacy of this compound against breast cancer cells using the sulforhodamine B assay. The results indicated significant inhibition of cell proliferation through CDK inhibition .

Antimicrobial Activity Case Study
Another investigation assessed the compound's antimicrobial effects against various bacterial strains. The findings highlighted effective growth inhibition, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrimidine-2,4-diamine scaffold is common among analogues, but substituents at the N², N⁴, and C⁵ positions vary significantly:

Compound Name Substituents (Positions) Molecular Formula Key Features Source
N²-(4-Fluorobenzyl)-5-nitropyrimidine-2,4-diamine N²: 4-fluorobenzyl; C⁵: nitro C₁₁H₁₁FN₆O₂ Enhanced lipophilicity due to fluorine; intramolecular N–H⋯N hydrogen bonds
N²-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine N²: 4-methoxyphenyl; C⁶: 4-methylpiperidinyl C₁₇H₂₂N₆O₃ Increased solubility from methoxy group; piperidinyl enhances steric bulk
5-Chloro-N²-(1-(5-fluoropyrimidin-2-yl)ethyl)-N⁴-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine C⁵: chloro; N², N⁴: heterocyclic groups C₁₅H₁₄ClF₂N₉ Dual heterocyclic substituents for targeted binding; halogenated for stability
6-(5-Methyl-2-furyl)-5-nitropyrimidine-2,4-diamine C⁶: 5-methylfuryl C₉H₁₁N₅O₃ Furyl group introduces aromaticity and potential π–π interactions

Key Observations :

  • Fluorine vs. Methoxy Substituents : The 4-fluorobenzyl group in the target compound improves membrane permeability compared to the polar methoxy group in .
  • Nitro vs. Chloro at C⁵ : The nitro group (electron-withdrawing) increases electrophilicity at C⁵, favoring nucleophilic substitution reactions, whereas chloro substituents (as in ) enhance halogen bonding but reduce redox reactivity .

Crystallographic and Spectroscopic Data

  • Intramolecular Interactions : The target compound exhibits an N–H⋯N hydrogen bond (N⁴–H⋯N⁵, 2.982 Å), stabilizing its conformation. This is longer than in chlorophenyl analogues (2.940 Å), suggesting weaker intramolecular stabilization .
  • π–π Stacking: The 4-fluorophenyl group participates in aromatic stacking (centroid distance: 3.708 Å), a feature absent in non-aromatic substituents like piperidinyl .
  • NMR/HRMS : ¹H NMR of analogues shows distinct shifts for substituents (e.g., δ 7.2–8.1 ppm for aromatic protons in fluorobenzyl vs. δ 6.8–7.5 ppm for methoxyphenyl) .

Biological Activity

N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a nitro group and a 4-fluorobenzyl moiety. Its molecular structure can be represented as follows:

C11H11FN4O2\text{C}_{11}\text{H}_{11}\text{F}\text{N}_{4}\text{O}_{2}

This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • Receptor Interaction : It can bind to various receptors, potentially altering signal transduction pathways that regulate cellular responses.
  • Disruption of Cellular Functions : By interfering with DNA replication and protein synthesis, the compound may induce cytotoxic effects in cancer cells.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in cancer research and antimicrobial applications. Below is a summary of its biological activities based on recent studies:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines by inhibiting CDK activity. ,
AntimicrobialDemonstrates antimicrobial properties against specific bacterial strains.,
Enzyme InhibitionPotent inhibitor of CDK2 and CDK9, showing low micromolar IC50 values in vitro studies.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's efficacy against breast cancer cells, revealing an IC50 value in the low micromolar range. This suggests potent inhibitory effects on cell proliferation through CDK inhibition, leading to cell cycle arrest and apoptosis in treated cells .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics.
  • Selectivity and Safety Profile : Further studies focused on the selectivity of this compound towards cancer cells compared to normal cells. The findings demonstrated a favorable safety profile with minimal toxicity to non-cancerous cells, suggesting its therapeutic potential .

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